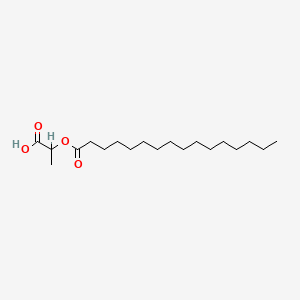

Palmitoyllactic acid

描述

属性

CAS 编号 |

7795-58-6 |

|---|---|

分子式 |

C19H36O4 |

分子量 |

328.5 g/mol |

IUPAC 名称 |

2-hexadecanoyloxypropanoic acid |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)23-17(2)19(21)22/h17H,3-16H2,1-2H3,(H,21,22) |

InChI 键 |

QEYBJRUFQPDBLY-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O |

外观 |

Solid powder |

其他CAS编号 |

7795-58-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

hexadecanoic acid, 1-carboxyethyl ester palmitoyl lactate palmitoyl lactic acid palmitoyllactate palmitoyllactic acid |

产品来源 |

United States |

Foundational & Exploratory

Palmitoyllactic Acid: A Technical Guide to Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyllactic acid, a lipoamino acid, is an ester formed from the condensation of palmitic acid and lactic acid. This document provides a comprehensive technical overview of its synthesis, purification, and characterization. Detailed experimental protocols for chemical and enzymatic synthesis are presented, alongside methods for purification and analytical characterization. Furthermore, this guide explores the potential biological activities of this compound, drawing insights from the well-established roles of its constituent molecules, particularly the pro-inflammatory signaling pathways associated with palmitic acid. This whitepaper aims to serve as a foundational resource for researchers investigating the therapeutic and biochemical potential of this compound.

Introduction

This compound (2-hexadecanoyloxypropanoic acid) is a molecule of interest at the intersection of lipid and amino acid biochemistry. As an ester of a saturated fatty acid and an alpha-hydroxy acid, its amphiphilic nature suggests potential roles in cellular signaling and membrane interactions.[1] Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and is known to be a modulator of various signaling pathways, particularly those involved in inflammation and metabolism. Lactic acid, a product of glycolysis, is a key metabolic intermediate. The conjunction of these two molecules into this compound presents a unique chemical entity with potential for novel biological activities. This guide provides a detailed technical framework for its synthesis and characterization, laying the groundwork for further investigation into its physiological and pharmacological roles.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily direct esterification and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

Chemical Synthesis: Direct Esterification

Direct esterification involves the reaction of palmitic acid with lactic acid, typically in the presence of an acid catalyst to facilitate the removal of water and drive the reaction towards product formation.

General Reaction Scheme:

Palmitic Acid + Lactic Acid --(Acid Catalyst, Heat)--> this compound + Water

Typical reaction temperatures for direct esterification range from 100°C to 150°C, and the reaction can take several hours to proceed to completion.[1]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly employed to catalyze the esterification of fatty acids and lactic acid. This method avoids the harsh conditions and potentially toxic catalysts used in chemical synthesis. A notable advantage is the potential for enantioselective synthesis, which is crucial for studying the biological activity of specific stereoisomers. For instance, using a four-fold excess of caprylic acid and Candida antarctica lipase in n-hexane has been shown to produce a very pure L-enantiomer of 2-O-caproyl-lactic acid with a yield of 35%.[2]

Experimental Protocols

Protocol for Direct Esterification

This protocol is a representative method for the chemical synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of palmitic acid and lactic acid.

-

Solvent and Catalyst Addition: Add toluene as an azeotropic solvent to facilitate water removal. Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).

-

Reaction: Heat the mixture to reflux (approximately 110-120°C). The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. Continue the reaction for 7-12 hours or until no more water is evolved.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Protocol for Purification

The crude this compound can be purified by column chromatography followed by recrystallization.

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-hexadecanoyloxypropanoic acid | [3] |

| Molecular Formula | C₁₉H₃₆O₄ | [3] |

| Molecular Weight | 328.49 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 60-65 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~5.1 | -CH(CH₃)-O- |

| ~2.3 | -CH₂-C=O |

| ~1.6 | -CH₂-CH₂-C=O |

| ~1.5 | -CH(CH₃)-O- |

| ~1.2-1.3 | -(CH₂)₁₂- |

| ~0.9 | -CH₃ (palmitate) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound.

| Parameter | Value | Reference(s) |

| Precursor Ion [M-H]⁻ (m/z) | 327.25408 | |

| Major Fragment Ion (m/z) | 255.233 | |

| Other Fragment Ions (m/z) | 89.02442, 71.01385 |

Potential Biological Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the well-documented activities of palmitic acid provide a strong basis for hypothesizing its potential biological roles. Palmitic acid is a known modulator of inflammatory signaling.

Toll-Like Receptor (TLR) Signaling

Palmitic acid can activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system. This activation triggers a downstream signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.

NLRP3 Inflammasome Activation

Palmitic acid has also been shown to activate the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response. Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.

It is plausible that this compound, due to its palmitic acid moiety, may also interact with and modulate these inflammatory pathways. Further research is required to elucidate the specific molecular targets and signaling effects of this compound.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Palmitic Acid-Induced Inflammatory Signaling

Caption: Potential inflammatory signaling pathways modulated by this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to produce and study this lipoamino acid. While the biological functions of this compound are not yet fully elucidated, the known signaling activities of its parent molecule, palmitic acid, suggest a potential role in modulating inflammatory pathways. Further investigation is warranted to explore the therapeutic and physiological significance of this compound.

References

The Enigmatic Presence of Palmitoyllactic Acid: An In-depth Technical Guide on its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid, an N-acyl amide constituted by the conjugation of the saturated fatty acid palmitic acid and the alpha-hydroxy acid lactic acid, represents a largely unexplored molecule within the broader class of N-acyl amino acids (NAAAs). While the biological significance of its constituent parts is well-established, the natural occurrence, biosynthetic pathways, and physiological roles of this compound remain an area of nascent research. This technical guide synthesizes the current, albeit limited, understanding of this molecule, drawing upon the broader knowledge of NAAAs to infer its potential characteristics and functions. Given the scarcity of direct evidence, this document also outlines putative biosynthetic and signaling pathways and details the experimental methodologies that can be adapted for its study.

Natural Occurrence and Quantitative Data

Direct quantitative data on the natural occurrence of this compound in mammalian tissues and fluids is not yet available in published literature. However, the presence of its parent molecules, palmitic acid and lactic acid, is widespread. Palmitic acid is the most common saturated fatty acid in the human body, found in significant amounts in adipose tissue, cell membranes, and circulating as free fatty acid. Lactic acid is a key metabolite in glucose metabolism, with notable concentrations in muscle, brain, and skin.

The co-localization of high concentrations of both palmitic acid and lactic acid in specific tissues, such as the skin and nervous system, suggests a potential for the in-situ formation of this compound. The skin surface lipids are rich in fatty acids, and keratinocytes are known to produce lactic acid.[1] Similarly, both palmitic acid and lactic acid play significant roles in neuronal metabolism and signaling.[2][3]

While direct quantification of this compound is pending, studies on the broader family of N-acyl amino acids have revealed their presence in various tissues at concentrations ranging from picomoles to nanomoles per gram of tissue. It is plausible that this compound exists within a similar concentration range.

Table 1: Hypothetical Distribution and Concentration of this compound

| Biological Matrix | Predicted Occurrence | Plausible Concentration Range (pmol/g or pmol/mL) | Rationale |

| Skin | High | 10 - 1000 | High abundance of both palmitic acid and lactic acid. |

| Brain | Moderate | 1 - 100 | Both precursors are metabolically active in neural tissues. |

| Adipose Tissue | Moderate | 1 - 100 | High stores of palmitic acid. |

| Plasma | Low | 0.1 - 10 | Potential for transport, but likely at low levels. |

| Muscle | Low to Moderate | 1 - 50 | High lactic acid production during exercise. |

Note: The data in this table is hypothetical and intended to guide future research. Actual concentrations will require experimental validation.

Biosynthesis and Metabolism

The precise enzymatic machinery responsible for the biosynthesis of this compound has not been definitively identified. However, drawing parallels with the synthesis of other N-acyl amino acids, several potential pathways can be proposed.

Putative Biosynthetic Pathways

-

Acyl-CoA Dependent Acylation: This is a common pathway for the formation of N-acyl amides. Palmitoyl-CoA, the activated form of palmitic acid, could be enzymatically conjugated to lactic acid. The specific enzyme catalyzing this reaction is unknown but may belong to the family of N-acyltransferases.

-

Acyl-Carrier-Protein (ACP) Dependent Acylation: In some biosynthetic pathways, the acyl group is carried by an acyl carrier protein. A putative enzyme could facilitate the transfer of palmitate from Palmitoyl-ACP to lactic acid.

-

Reverse Proteolysis: Some peptidases, under specific conditions, can catalyze the formation of amide bonds. It is conceivable that a hydrolase could catalyze the condensation of palmitic acid and lactic acid. Recent research has identified that N-lactoyl-amino acids can be synthesized by the cytosolic nonspecific dipeptidase (CNDP2) through reverse proteolysis.[4]

The degradation of this compound would likely involve hydrolysis of the amide bond to release palmitic acid and lactic acid, a reaction that could be catalyzed by amidases or hydrolases.

Caption: Putative biosynthetic and degradation pathways of this compound.

Potential Biological Activities and Signaling Pathways

Given the absence of direct studies on this compound, its biological functions can be inferred from the known activities of related molecules, such as other N-acyl amides and its precursor molecules.

N-acyl amides are a class of lipid signaling molecules with diverse physiological roles, including regulation of inflammation, pain, and energy metabolism. For instance, Palmitoylethanolamide (PEA), another derivative of palmitic acid, is a well-studied anti-inflammatory and analgesic agent. It is possible that this compound shares some of these signaling properties.

Lactic acid itself is now recognized as a signaling molecule ("lactormone") that can modulate cellular processes through receptor-mediated and metabolic mechanisms. Palmitic acid is also known to be involved in various signaling pathways, often associated with metabolic and inflammatory responses. The conjugation of these two molecules could result in a novel signaling entity with unique properties.

Hypothesized Signaling Mechanisms:

-

G-Protein Coupled Receptor (GPCR) Activation: Many N-acyl amides exert their effects by binding to specific GPCRs. This compound could potentially act as a ligand for known or orphan GPCRs.

-

Modulation of Ion Channels: Some N-acyl amides have been shown to modulate the activity of ion channels, which could be a mechanism for influencing neuronal excitability or other cellular processes.

-

Intracellular Signaling: this compound could be transported into cells and interact with intracellular targets, such as nuclear receptors or enzymes, to regulate gene expression or metabolic pathways.

References

- 1. scispace.com [scispace.com]

- 2. scilit.com [scilit.com]

- 3. Identification of endogenous acyl amino acids based on a targeted lipidomics approach1[S] | Semantic Scholar [semanticscholar.org]

- 4. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Palmitoyllactic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyllactic acid, a lipoamino acid, represents a fascinating intersection of lipid and amino acid biochemistry. While the specific historical details of its initial discovery are not extensively documented, its existence and study are a natural progression of the broader exploration of N-acyl amino acids and other fatty acid conjugates. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential biological activities of this compound, drawing upon the established knowledge of its constituent molecules: palmitic acid and lactic acid. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its potential signaling pathways, to serve as a comprehensive resource for the scientific community.

Introduction: Contextualizing this compound

The study of N-acyl amino acids and related fatty acid amides has gained significant traction over the past few decades, driven by the discovery of endogenous signaling molecules like anandamide.[1] These molecules, characterized by a fatty acyl group linked to an amine, play crucial roles in a variety of physiological processes, including pain, inflammation, and metabolic regulation.[2][3] N-acyl amino acids are found across diverse biological systems, from mammals to invertebrates and even plants, underscoring their fundamental importance.[2]

This compound is structurally an ester formed between palmitic acid, a ubiquitous saturated fatty acid, and lactic acid, a key product of glycolysis. While not an N-acyl amide in the strictest sense (as it is an ester of a hydroxy acid), it belongs to the broader class of lipoamino acids and shares physicochemical similarities. Its formal discovery is not marked by a singular event or publication but rather emerges from the systematic investigation of fatty acid derivatives. Palmitic acid itself is a major component of palm oil and is also found in significant quantities in meat, dairy products, and cocoa butter.[4] It can be synthesized endogenously from carbohydrates and other fatty acids.

This guide will delve into the synthetic methodologies for producing this compound, its known properties, and its putative biological roles, which are largely inferred from the well-documented activities of palmitic acid.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Chemical Synthesis

Traditional chemical synthesis often employs a Schotten-Baumann-type reaction. This involves the conversion of palmitic acid to a more reactive acyl chloride, which then reacts with lactic acid under alkaline conditions.

A common chemical synthesis route involves:

-

Activation of Palmitic Acid: Palmitic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form palmitoyl chloride. This is a standard procedure for activating a carboxylic acid.

-

Esterification: The resulting palmitoyl chloride is then reacted with lactic acid in the presence of a base (e.g., pyridine or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an organic solvent like chloroform.

While this method can achieve yields of 70-75%, it necessitates the use of toxic reagents and solvents and generates corrosive byproducts, requiring specialized equipment. Purification can also be complicated by the formation of byproducts, including poly(lactic acid).

Another chemical approach is direct esterification, where palmitic acid and lactic acid are heated together in the presence of an acid catalyst, such as sulfuric acid. This method avoids the use of toxic chlorinating agents but requires high temperatures (100-150°C), which can lead to side reactions and degradation of the product.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods. Lipases are commonly employed to catalyze the esterification of fatty acids.

A typical enzymatic synthesis protocol involves:

-

Enzyme: Immobilized Candida antarctica lipase B (CAL-B), such as Novozym 435, is highly effective.

-

Substrates: Palmitic acid and lactic acid.

-

Solvent: A non-aqueous solvent like hexane or tert-butanol is used to shift the reaction equilibrium towards ester formation and prevent hydrolysis.

-

Conditions: The reaction is typically carried out at a controlled temperature (e.g., 50-60°C) with shaking for a specified duration (e.g., 24-50 hours).

Enzymatic methods can achieve high yields (>85%) under mild conditions, minimizing byproduct formation and simplifying purification. The use of immobilized enzymes also allows for their recovery and reuse.

Comparison of Synthesis Methods

| Parameter | Chemical Synthesis (Palmitoyl Chloride) | Chemical Synthesis (Direct Esterification) | Enzymatic Synthesis |

| Reagents | Palmitic acid, thionyl chloride, lactic acid, base | Palmitic acid, lactic acid, acid catalyst (e.g., H₂SO₄) | Palmitic acid, lactic acid, immobilized lipase (e.g., CAL-B) |

| Solvents | Chloroform, pyridine | None or high-boiling point solvent | Hexane, tert-butanol |

| Temperature | Varies, can be near room temperature | High (100-150°C) | Mild (e.g., 50-60°C) |

| Yield | 70-75% | Variable | >85% |

| Byproducts | HCl, poly(lactic acid) | Water, degradation products | Water |

| Advantages | Established methodology | Avoids toxic chlorinating agents | High specificity, mild conditions, reusable catalyst, high yield |

| Disadvantages | Toxic reagents, corrosive byproducts, purification challenges | High temperature, potential for side reactions | Longer reaction times, cost of enzyme |

Physicochemical Properties of this compound

This compound is a long-chain fatty acid ester. Its physical and chemical properties are dictated by the long hydrocarbon tail of palmitic acid and the polar carboxyl and hydroxyl groups of lactic acid.

| Property | Value / Description |

| Molecular Formula | C₁₉H₃₆O₄ |

| Molecular Weight | 328.49 g/mol |

| Appearance | Typically a white crystalline solid |

| Melting Point | Approximately 60-65°C |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and ether |

| IUPAC Name | 2-(Hexadecanoyloxy)propanoic acid |

| CAS Number | 7795-58-6 |

Potential Biological Activity and Signaling Pathways

The direct biological activities and specific signaling pathways of this compound have not been extensively studied. However, it is plausible that its effects are mediated through its hydrolysis to palmitic acid and lactic acid, or through interactions characteristic of lipophilic molecules. The known signaling activities of palmitic acid, therefore, provide a strong foundation for hypothesizing the potential biological impact of this compound.

Palmitic acid is known to act as a signaling molecule that can modulate various cellular processes, including inflammation and metabolism.

Pro-Inflammatory Signaling via Toll-Like Receptor 4 (TLR4)

Saturated fatty acids like palmitic acid can activate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system. This can lead to the production of pro-inflammatory cytokines.

The proposed mechanism is as follows:

-

Palmitic acid binds to the TLR4/MD-2 complex on the surface of immune cells like macrophages.

-

This binding triggers a conformational change in TLR4, leading to the recruitment of adaptor proteins such as MyD88.

-

MyD88 initiates a downstream signaling cascade involving IRAK kinases and TRAF6.

-

This cascade culminates in the activation of the transcription factor NF-κB.

-

NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

Caption: Putative TLR4 signaling pathway activated by palmitic acid.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

High levels of saturated fatty acids can lead to endoplasmic reticulum (ER) stress, a condition where the ER's capacity to fold proteins is overwhelmed. This can trigger the unfolded protein response (UPR) and, if the stress is prolonged or severe, lead to apoptosis (programmed cell death).

Palmitate has been shown to induce ER stress, evidenced by increased expression of ER stress markers like GRP78 and CHOP, and splicing of XBP-1 mRNA. This can lead to the activation of JNK and subsequent apoptotic pathways.

Caption: Potential induction of ER stress and apoptosis by palmitic acid.

Experimental Protocols

Representative Protocol for Enzymatic Synthesis of this compound

This protocol is a representative method based on common procedures for lipase-catalyzed esterification.

Materials:

-

Palmitic acid

-

Lactic acid

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

tert-Butanol (anhydrous)

-

Molecular sieves (3 Å), activated

-

Reaction vessel (e.g., 50 mL screw-cap flask)

-

Shaking incubator

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation: To a 50 mL screw-cap flask, add 1.28 g (5 mmol) of palmitic acid and 0.45 g (5 mmol) of lactic acid.

-

Solvent and Drying: Add 20 mL of tert-butanol and 1 g of activated molecular sieves to the flask. The molecular sieves help to remove water produced during the reaction, driving the equilibrium towards the product.

-

Enzyme Addition: Add 0.2 g of immobilized Candida antarctica lipase B to the reaction mixture.

-

Reaction: Seal the flask and place it in a shaking incubator at 55°C and 150 rpm for 48 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

-

Solvent Removal: Remove the tert-butanol from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Representative Protocol for Analysis by HPLC

This protocol outlines a general method for the analysis of lipophilic compounds like this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Gradient Elution:

-

0-2 min: 80% B

-

2-15 min: Gradient to 100% B

-

15-20 min: Hold at 100% B

-

20-21 min: Gradient back to 80% B

-

21-25 min: Hold at 80% B (equilibration)

-

-

-

Detection: Monitor the elution profile using a UV detector at a low wavelength (e.g., 205 nm) or an ELSD, which is more suitable for compounds lacking a strong chromophore.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standards of pure this compound at different concentrations.

Applications and Future Directions

This compound and similar lipoamino acids have potential applications in various fields:

-

Pharmaceuticals: As excipients in drug formulations due to their emulsifying properties, or as components of drug delivery systems to enhance membrane permeability.

-

Cosmetics: In skincare products for their moisturizing effects.

-

Food Industry: As additives for flavoring and preservation.

Future research should focus on elucidating the specific biological activities of this compound, including its direct interactions with cellular receptors and enzymes, and its metabolic fate in vivo. Understanding these aspects will be crucial for harnessing its full therapeutic and industrial potential.

Conclusion

While the history of this compound's discovery is not as clearly defined as that of some other biomolecules, its study is a logical extension of the growing interest in fatty acid conjugates. The methods for its synthesis are well-established, with enzymatic approaches offering a green and efficient alternative to traditional chemistry. Its physicochemical properties are largely predictable based on its structure. The potential biological activities of this compound, likely mediated by its hydrolysis product, palmitic acid, suggest a role in inflammatory and metabolic signaling pathways. The protocols and information provided in this guide serve as a foundational resource for researchers and professionals seeking to explore the science and applications of this intriguing lipoamino acid.

References

A Technical Guide to the Biological Functions of N-Acyl Amino Acids: A Proxy for the Study of Palmitoyllactic Acid

Disclaimer: Extensive literature searches for "Palmitoyllactic acid" did not yield specific biological data, experimental protocols, or established signaling pathways for this particular molecule. The scientific community has not yet extensively characterized this specific N-acyl alpha-hydroxy acid. Therefore, this technical guide will focus on the broader, well-documented class of N-acyl amino acids (NAAAs) , to which this compound belongs. The information presented here on the synthesis, biological functions, and experimental methodologies for NAAAs can serve as a foundational framework for researchers, scientists, and drug development professionals interested in investigating novel molecules like this compound.

Introduction to N-Acyl Amino Acids (NAAAs)

N-acyl amino acids are a diverse class of endogenous signaling lipids characterized by a fatty acid (like palmitic acid) linked to an amino acid via an amide bond.[1] While lipids containing amino acids have been identified in various biological systems, including bacterial membranes, their specific molecular functions are still an active area of investigation.[1] The discovery of N-arachidonoyl-ethanolamine (anandamide) as an endogenous cannabinoid receptor ligand spurred significant interest in this class of molecules.[1] NAAAs are now recognized as part of the expanded "endocannabinoidome" and are implicated in a wide range of physiological and pathological processes.

Biosynthesis and Metabolism of N-Acyl Amino Acids

The synthesis and degradation of NAAAs are complex and involve multiple enzymatic pathways. Understanding these pathways is crucial for elucidating their physiological roles.

Biosynthesis

NAAAs are primarily synthesized through two main pathways:

-

N-acylation of amino acids: This pathway involves the direct conjugation of a fatty acyl-CoA to a free amino acid.

-

Hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs): This is a major pathway for the formation of N-acylethanolamines (a subclass of NAAAs). A specific phospholipase D (NAPE-PLD) cleaves the glycerophosphate bond of NAPE to release the N-acylethanolamine.

A generalized workflow for the biosynthesis of NAAAs is depicted below.

Degradation

The primary enzyme responsible for the degradation of many NAAAs is the fatty acid amide hydrolase (FAAH).[2] FAAH is a serine hydrolase that breaks the amide bond, releasing the constituent fatty acid and amino acid. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also plays a role in the degradation of certain N-acylethanolamines.

Biological Functions and Molecular Targets of N-Acyl Amino Acids

While the functions of many NAAAs are still being uncovered, several members of this class have demonstrated significant biological activities. These activities are often mediated through interactions with various molecular targets.

Known Biological Activities

A summary of the observed biological activities for some well-studied NAAAs is presented in the table below.

| N-Acyl Amino Acid Derivative | Biological Activity | Reference |

| N-arachidonoyl serine | Vasodilatory and neuroprotective | |

| N-arachidonoyl glycine | Antinociceptive (pain relief) | |

| N-oleoyl serine | Rescues bone loss | |

| N-oleoyl phenylalanine | Regulates energy homeostasis | |

| N-stearoyl tyrosine/serine/threonine | Neuroprotective activity | |

| N-linoleoyl tyrosine | Protects against transient cerebral ischemia | |

| N-acyl alanines | Antiproliferative effects in vitro |

Molecular Targets and Signaling Pathways

NAAAs can exert their effects through various molecular targets, including G-protein coupled receptors (GPCRs) and other cellular proteins.

-

Cannabinoid Receptors (CB1 and CB2): Some NAAAs can interact with and modulate the activity of cannabinoid receptors, which are key components of the endocannabinoid system.

-

Orphan GPCRs: Receptors like GPR55 have been identified as targets for certain NAAAs.

-

Transient Receptor Potential (TRP) Channels: These ion channels are involved in sensory perception and can be modulated by some NAAAs.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in the regulation of lipid metabolism and inflammation and can be activated by some NAAAs.

The interaction of NAAAs with these targets can initiate downstream signaling cascades, leading to changes in cellular function. A simplified representation of potential NAAA signaling is shown below.

References

In Vitro Mechanism of Action of Palmitoyllactic Acid: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the in vitro mechanism of action of palmitoyllactic acid (PLLA) is limited. This technical guide synthesizes information on the well-studied precursor, palmitic acid, and related N-acyl amino acids to propose a potential mechanism of action for PLLA. The pathways and quantitative data presented herein are therefore hypothetical and intended to guide future research.

Executive Summary

This compound (PLLA) is a lipoamino acid composed of palmitic acid, a 16-carbon saturated fatty acid, and lactic acid. While direct studies on PLLA are scarce, its structure suggests potential interactions with cellular pathways involved in inflammation and metabolism, primarily through mechanisms established for palmitic acid and other N-acyl compounds. This guide outlines the hypothesized in vitro mechanism of action of PLLA, focusing on its potential effects on immune cells such as macrophages and neutrophils. We propose that PLLA may act as a signaling molecule, potentially modulating inflammatory responses through cell surface receptors like G-protein coupled receptor 84 (GPR84) and Toll-like receptors (TLRs), and influencing downstream signaling cascades including the NF-κB and MAPK pathways. This document provides a framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of PLLA.

Hypothesized Molecular Targets and Cellular Effects

Based on the known biological activities of palmitic acid, PLLA is likely to interact with molecular targets involved in inflammatory and metabolic signaling.

Potential Molecular Targets:

-

G-Protein Coupled Receptor 84 (GPR84): This receptor is activated by medium-chain fatty acids and has been implicated in pro-inflammatory responses in immune cells.[1][2] Given its fatty acid component, PLLA is a candidate ligand for GPR84.

-

Toll-Like Receptors (TLR2/TLR4): Palmitic acid is a known agonist of the TLR4 signaling pathway, often in conjunction with other stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.[3][4] PLLA may exhibit similar activity.

-

Intracellular Signaling Proteins: Downstream effectors of GPR84 and TLR signaling, such as MyD88, NF-κB, and MAP kinases (e.g., p38), are likely to be modulated by PLLA.[3]

Potential Cellular Effects in Vitro:

-

Macrophages: PLLA may induce a pro-inflammatory M1 polarization of macrophages, characterized by the secretion of cytokines like TNF-α, IL-1β, and IL-6.

-

Neutrophils: Effects on neutrophils could include modulation of chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS). Palmitic acid has been shown to decrease H2O2 generation by neutrophils.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for PLLA, based on typical values observed for palmitic acid and other GPR84 agonists. These values should be experimentally determined for PLLA.

Table 1: Hypothetical Receptor Binding and Activation Data for this compound

| Parameter | Cell Line | Assay Type | Hypothesized Value | Reference Compound |

| GPR84 EC50 | HEK293-GPR84 | Calcium Flux | 1 - 10 µM | Medium-chain fatty acids |

| TLR4 Activation | THP-1 Macrophages | NF-κB Reporter | > 10 µM | Palmitic Acid |

Table 2: Hypothetical Effects of this compound on Cytokine Secretion from Macrophages

| Cytokine | Cell Type | Stimulation | PLLA Concentration | Hypothesized % Change |

| TNF-α | BMDM | LPS | 10 µM | + (20-50%) |

| IL-6 | Peritoneal Macrophages | LPS | 10 µM | + (15-40%) |

| IL-1β | THP-1 | LPS + ATP | 10 µM | + (25-60%) |

Signaling Pathways and Visualizations

The proposed mechanism of action for PLLA involves the activation of key inflammatory signaling pathways.

GPR84 Signaling Pathway

Activation of GPR84 by PLLA is hypothesized to initiate a Gαi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can subsequently influence downstream effectors involved in cell migration and cytokine production.

References

- 1. researchgate.net [researchgate.net]

- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic acid combined with γ-interferon inhibits gastric cancer progression by modulating tumor-associated macrophages’ polarization via the TLR4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Palmitoyllactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid, an ester formed from the esterification of palmitic acid and lactic acid, is a lipoamino acid with potential applications in pharmaceuticals, cosmetics, and as a specialty surfactant. Its amphiphilic nature, combining a hydrophobic fatty acid tail with a hydrophilic lactic acid headgroup, suggests a range of physicochemical and biological properties that are of significant interest to researchers. The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, including detailed experimental protocols, a summary of quantitative data, and an exploration of its potential biological signaling pathways.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is typically achieved through the direct esterification of palmitic acid and lactic acid, catalyzed by a lipase in a non-aqueous solvent. Lipases (EC 3.1.1.3) are a class of hydrolases that can catalyze the formation of ester bonds in environments with low water activity.

Key Enzymes

The most effective and widely used enzyme for this type of esterification is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435.[1][2][3] This enzyme is known for its broad substrate specificity, high stability in organic solvents, and excellent catalytic efficiency in esterification reactions. Another lipase that has been used for the synthesis of acyl lactylates is an immobilized lipase from Rhizomucor miehei, known as Lipozyme IM20.[1][4]

Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The reaction proceeds through the formation of an acyl-enzyme intermediate. First, the fatty acid (palmitic acid) acylates the serine residue in the active site of the lipase, releasing a molecule of water. Subsequently, the hydroxyl group of lactic acid attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the free enzyme.

// Nodes PalmiticAcid [label="Palmitic Acid"]; LacticAcid [label="Lactic Acid"]; Lipase [label="Lipase (e.g., Novozym 435)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylEnzyme [label="Acyl-Enzyme Intermediate"]; Water [label="Water (removed)"]; PalmitoyllacticAcid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PalmiticAcid -> AcylEnzyme [label="Acylation"]; Lipase -> AcylEnzyme; AcylEnzyme -> Water [label="Release"]; LacticAcid -> AcylEnzyme [label="Nucleophilic Attack"]; AcylEnzyme -> PalmitoyllacticAcid [label="Esterification"]; AcylEnzyme -> Lipase [label="Regeneration"]; } dot Figure 1: General mechanism for the lipase-catalyzed synthesis of this compound.

Experimental Protocols

While a specific, detailed protocol for the enzymatic synthesis of this compound is not extensively documented, the following protocols are based on established methods for similar lipase-catalyzed esterifications of fatty acids and hydroxy acids.

Protocol 1: Enzymatic Synthesis of this compound

Materials:

-

Palmitic acid

-

L-Lactic acid (or D/L-Lactic acid)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

n-Hexane (or other suitable non-polar solvent like tert-butanol)

-

Molecular sieves (3Å), activated

Procedure:

-

Substrate Preparation: In a sealed reaction vessel, dissolve palmitic acid and lactic acid in n-hexane. A typical starting point is a molar ratio of palmitic acid to lactic acid of 1:1 to 4:1. An excess of the fatty acid can help to minimize the self-polymerization of lactic acid.

-

Water Removal: Add activated molecular sieves to the reaction mixture at a concentration of approximately 10-20% (w/v) to remove water produced during the esterification, which can inhibit the enzyme and shift the equilibrium towards hydrolysis.

-

Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 150-200 rpm) to ensure proper mixing.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the consumption of fatty acids by titration or the formation of the ester product by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 24-72 hours), stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

Protocol 2: Purification of this compound

Materials:

-

Crude reaction mixture from Protocol 1

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Solvent Removal: Remove the n-hexane from the reaction mixture by rotary evaporation.

-

Liquid-Liquid Extraction: a. Dissolve the crude product in ethyl acetate. b. Wash the organic phase with a 1 M NaOH solution to remove unreacted lactic acid and any acidic byproducts. c. Wash the organic phase with brine to remove residual water and salts. d. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Evaporation: Remove the ethyl acetate by rotary evaporation to obtain the crude this compound.

-

Column Chromatography (Optional): For higher purity, the crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

Quantitative data for the enzymatic synthesis of this compound is limited in the literature. The following tables summarize available data for the synthesis of this compound and related fatty acid esters to provide a comparative overview of reaction conditions and yields.

Table 1: Enzymatic Synthesis of this compound

| Enzyme | Fatty Acid | Hydroxy Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Lipozyme IM20 | Palmitic Acid | Lactic Acid | Ethyl methyl ketone | 37-60 | 72 | 37.5 - 40 |

Table 2: Comparative Data for Lipase-Catalyzed Esterification of Fatty Acids

| Enzyme | Acyl Donor | Acyl Acceptor | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Novozym 435 | Octanoic Acid | Perillyl alcohol | Cyclohexane | 30 | 24 | 95.2 | |

| Novozym 435 | Propionic Acid | Perillyl alcohol | Cyclohexane | 30 | 24 | 90.4 | |

| Novozym 435 | Palmitic Acid | Chlorogenic Acid | 2-methyl-2-butanol | 60 | 168 | 14 - 60 | |

| Novozym 435 | Fatty Acids | Glycerol | Solvent-free | 90 | 12.37 | >95 (TG) | |

| Novozym 435 | Camellia Oil Soapstocks | Diethyl Carbonate | Solvent-free | 50 | 24 | 98.4 |

Potential Signaling Pathways of this compound

Direct research on the signaling pathways of this compound is currently lacking. However, based on the well-documented signaling roles of its constituent molecules, palmitic acid and lactic acid, as well as the emerging field of protein lactylation, we can propose potential biological activities and signaling pathways that may be influenced by this compound.

Proposed Signaling Pathways

Given its amphiphilic structure, this compound could potentially interact with cell membranes and membrane-associated proteins. It may act as a signaling lipid, influencing pathways regulated by its precursors.

-

Inflammatory Signaling via TLRs: Palmitic acid is a known activator of Toll-like receptor 4 (TLR4) signaling, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound, with its palmitoyl moiety, could potentially interact with TLRs or other components of this pathway, thereby modulating inflammatory responses.

-

Metabolic Regulation via GPR81: Lactic acid is the endogenous ligand for the G protein-coupled receptor GPR81 (also known as HCA1). Activation of GPR81 leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can regulate metabolic processes such as lipolysis. It is plausible that this compound could act as an agonist or antagonist at this receptor, thereby influencing cellular metabolism.

-

Modulation of Protein Lactylation: The recent discovery of protein lactylation, a post-translational modification where a lactyl group is added to lysine residues of proteins, has opened up new avenues in understanding the signaling roles of lactate. This modification can alter protein function and gene expression, particularly in the context of metabolism and immunity. If this compound is hydrolyzed intracellularly to release lactic acid, it could contribute to the cellular lactate pool and thereby influence protein lactylation.

It is important to emphasize that these are hypothetical pathways, and further research is needed to elucidate the specific biological activities of this compound.

Experimental Workflow and Characterization

A typical workflow for the enzymatic synthesis and characterization of this compound is outlined below.

// Nodes Synthesis [label="Enzymatic Synthesis\n(Palmitic Acid + Lactic Acid + Lipase)"]; Purification [label="Purification\n(Extraction, Chromatography)"]; Characterization [label="Structural Characterization"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", shape=ellipse]; MS [label="Mass Spectrometry", shape=ellipse]; FTIR [label="FTIR Spectroscopy", shape=ellipse]; Biological_Activity [label="Biological Activity Assays"]; Cell_Culture [label="Cell Culture Experiments\n(e.g., Macrophages, Cancer Cells)"]; Signaling_Analysis [label="Signaling Pathway Analysis\n(e.g., Western Blot, qPCR)"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> NMR; Characterization -> MS; Characterization -> FTIR; Purification -> Biological_Activity; Biological_Activity -> Cell_Culture; Cell_Culture -> Signaling_Analysis; } dot Figure 3: Experimental workflow for the synthesis and characterization of this compound.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound. The spectra would show characteristic peaks for the palmitoyl chain, the lactic acid moiety, and the newly formed ester linkage.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to confirm its identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, particularly the appearance of the ester carbonyl stretch, which confirms the esterification reaction.

Conclusion

The enzymatic synthesis of this compound represents a promising and sustainable approach to producing this interesting lipoamino acid. While a dedicated body of literature on its synthesis and biological activity is still emerging, the knowledge gained from related lipase-catalyzed esterifications and the known signaling roles of its constituent molecules provide a strong foundation for future research. This technical guide offers a comprehensive starting point for researchers and drug development professionals interested in exploring the synthesis and potential applications of this compound. Further investigation into its specific biological functions is warranted and could reveal novel therapeutic or cosmeceutical applications.

References

- 1. scielo.br [scielo.br]

- 2. digital.csic.es [digital.csic.es]

- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Palmitoyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyllactic acid (PPL) is an ester formed from the condensation of palmitic acid, a common saturated fatty acid, and lactic acid. Its amphiphilic nature, stemming from the lipophilic 16-carbon chain of palmitate and the more hydrophilic lactic acid moiety, suggests potential applications in drug delivery systems, as an excipient in formulations, and as a bioactive molecule itself. Understanding the solubility and stability of this compound is critical for its development and application in the pharmaceutical and life sciences industries. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its potential biological interactions.

Chemical Structure:

| Property | Value | Reference |

| IUPAC Name | 2-(Hexadecanoyloxy)propanoic acid | [1] |

| Molecular Formula | C19H36O4 | [1] |

| Molecular Weight | 328.5 g/mol | [1] |

| CAS Number | 7795-58-6 | [1] |

Solubility of this compound

The solubility of this compound is a key determinant of its formulation possibilities and bioavailability. Due to its long alkyl chain, PPL is predicted to be poorly soluble in aqueous solutions while exhibiting good solubility in various organic solvents.

Qualitative Solubility

Published information indicates that this compound is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents and at various temperatures is not extensively available in the public domain. The following table presents illustrative solubility data based on the expected behavior of similar long-chain fatty acid esters. These values should be experimentally verified.

| Solvent | Temperature (°C) | Illustrative Solubility ( g/100 mL) |

| Water | 25 | < 0.001 |

| Ethanol | 25 | 15 - 25 |

| Methanol | 25 | 10 - 20 |

| Isopropanol | 25 | 12 - 22 |

| Acetone | 25 | > 30 |

| Acetonitrile | 25 | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 30 |

| n-Hexane | 25 | 2 - 8 |

| Chloroform | 25 | > 30 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Diagram of the Shake-Flask Solubility Determination Workflow:

Stability of this compound

The stability of this compound is crucial for its shelf-life and performance in formulations. The ester linkage in PPL is susceptible to hydrolysis, particularly under acidic or basic conditions, and the fatty acid chain can be subject to oxidation.

Hydrolytic Stability

The ester bond in this compound can be hydrolyzed to yield palmitic acid and lactic acid. This reaction is expected to be catalyzed by both acid and base. Based on studies of similar fatty acid esters, hydrolysis is more pronounced under basic conditions. The rate of hydrolysis is dependent on pH, temperature, and the concentration of the ester.

Thermal Stability

Fatty acid esters can undergo thermal decomposition at elevated temperatures. For saturated fatty acid esters like PPL, significant decomposition is generally not expected until temperatures exceed 300°C. However, for pharmaceutical applications, stability at more relevant storage and processing temperatures (e.g., 4°C, 25°C, 40°C) is of primary concern.

Illustrative Stability Data (Hydrolysis)

The following table provides hypothetical stability data for this compound in aqueous solutions at different pH values and temperatures, based on the behavior of similar esters. These should be confirmed experimentally.

| pH | Temperature (°C) | Half-life (t1/2) | Primary Degradation Product |

| 2.0 | 40 | Months | Palmitic Acid, Lactic Acid |

| 5.0 | 40 | Years | Palmitic Acid, Lactic Acid |

| 7.4 | 40 | Months to Years | Palmitic Acid, Lactic Acid |

| 9.0 | 40 | Days to Weeks | Palmitic Acid, Lactic Acid |

Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to accurately quantify the decrease in the parent compound and the increase in degradation products over time.

Objective: To develop and validate an HPLC method for the analysis of this compound and its potential degradation products under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with a UV-Vis or PDA detector

-

Reversed-phase C18 column

-

Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

pH meter

-

Temperature-controlled chambers/water baths

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve PPL in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve PPL in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) for a defined period.

-

Oxidative Degradation: Dissolve PPL in a suitable solvent and add 3% H2O2. Store at room temperature, protected from light.

-

Thermal Degradation: Store solid PPL in an oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose a solution of PPL to UV and visible light in a photostability chamber.

-

For each condition, a control sample (without the stressor) should be prepared and stored under ambient conditions.

-

-

HPLC Method Development:

-

Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Begin with a gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).

-

Detection: Monitor at a low wavelength (e.g., 205-215 nm) as PPL lacks a strong chromophore.

-

Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the PPL peak and any degradation product peaks.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Diagram of the Stability-Indicating HPLC Method Workflow:

Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, the biological activity of its constituent, palmitic acid, is well-documented. It is hypothesized that the palmitoyl moiety of PPL may engage similar pathways.

Toll-Like Receptor 4 (TLR4) Signaling

Palmitic acid is a known ligand for the Toll-Like Receptor 4 (TLR4) complex, which plays a crucial role in the innate immune response. Activation of TLR4 by palmitic acid can initiate a pro-inflammatory cascade.

Hypothesized TLR4 Activation by this compound:

-

Ligand Binding: The palmitoyl chain of PPL may bind to the MD-2 co-receptor of the TLR4 complex.

-

Dimerization: This binding induces the dimerization of the TLR4 receptor.

-

Recruitment of Adaptor Proteins: The dimerized receptor recruits intracellular adaptor proteins, primarily MyD88.

-

Downstream Signaling: This leads to the activation of downstream kinases (e.g., IRAKs, TRAF6), culminating in the activation of the transcription factor NF-κB.

-

Gene Expression: Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Diagram of the Hypothesized TLR4 Signaling Pathway:

PI3K/Akt Signaling Pathway

Palmitic acid has been shown to modulate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The effects of palmitic acid on this pathway can be context-dependent, with some studies showing inhibition and others showing activation.

Hypothesized Modulation of PI3K/Akt Signaling by this compound:

-

Receptor Interaction: PPL, through its palmitoyl group, may interact with upstream receptors (e.g., insulin receptor, growth factor receptors).

-

PI3K Activation/Inhibition: This interaction could lead to either the activation or inhibition of Phosphoinositide 3-kinase (PI3K).

-

PIP3 Formation: Activated PI3K phosphorylates PIP2 to form PIP3.

-

Akt Activation: PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).

-

Downstream Effects: Activated Akt then phosphorylates a variety of downstream targets, influencing processes such as cell survival, proliferation, and metabolism.

Diagram of the Hypothesized PI3K/Akt Signaling Pathway Modulation:

Conclusion

This compound is a molecule with potential in various scientific and industrial applications, yet its fundamental physicochemical properties are not fully characterized in publicly accessible literature. This guide has synthesized the available qualitative information and provided a framework for its quantitative analysis. The detailed experimental protocols for solubility and stability determination offer a practical starting point for researchers. Furthermore, the hypothesized interactions with key cellular signaling pathways, based on the known activity of palmitic acid, provide a rationale for investigating the bioactive properties of this compound. Further experimental work is necessary to validate the illustrative data and hypotheses presented herein, which will be crucial for unlocking the full potential of this compound.

References

"toxicology profile of Palmitoyllactic acid"

Disclaimer: The following toxicology profile is for Palmitic Acid . A comprehensive search for toxicological data on Palmitoyllactic acid yielded no specific studies. This compound is an ester of palmitic acid and lactic acid.[1][2][3] While the toxicological properties of an ester can differ from its constituent acid and alcohol, the information on palmitic acid is provided here as the most relevant available data for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the current understanding of the toxicology of palmitic acid, a 16-carbon saturated fatty acid.[4] It is the most common saturated fatty acid in animals and plants and is a major component of palm oil.[4] While essential for various biological functions, excess palmitic acid has been associated with cellular and organ toxicity. This document summarizes key findings on its cytotoxicity, genotoxicity, and relevant signaling pathways, and provides detailed experimental protocols where available.

Acute and Subchronic Toxicity

Table 1: Acute Toxicity of Palmitic Acid Esters

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Cetyl Palmitate | Rat | Oral | > 14.4 g/kg | |

| Octyl Palmitate | Rat | Oral | > 64.0 g/kg | |

| Isopropyl Palmitate | Rat | Oral | > 64.0 g/kg |

Cytotoxicity

Palmitic acid has demonstrated cytotoxic effects in various cell lines, often potentiating the toxicity of other drugs. At concentrations from 12.5 to 50 µg/mL, it showed selective cytotoxicity to human leukemic cells while having no effect on normal human dermal fibroblasts. In human Chang liver cells, exposure to palmitic acid led to decreased cell viability, ATP reduction, and G2/M phase arrest. Furthermore, saturated fatty acids like palmitic acid are generally more cytotoxic than unsaturated fatty acids.

Table 2: Cytotoxicity of Palmitic Acid

| Cell Line | Concentration | Effect | Reference |

| Human leukemic cells | 12.5 - 50 µg/mL | Selective cytotoxicity | |

| Normal Human Dermal Fibroblasts | 12.5 - 50 µg/mL | No cytotoxicity | |

| Human Chang liver cells | Not specified | Decreased cell viability, ATP reduction, G2/M phase arrest | |

| SK-Hep-1 cells | Not specified | Augmented TNF-α-induced cytotoxicity |

Genotoxicity

The genotoxicity of palmitic acid has been evaluated in several assays. It was found to be non-genotoxic in the BlueScreen assay, which assesses genotoxic stress through human-derived gene expression, both with and without metabolic activation. An in vitro micronucleus test also showed that palmitic acid was non-clastogenic. Based on the available data, palmitic acid is not considered to have genotoxic potential.

Table 3: Genotoxicity of Palmitic Acid

| Assay | System | Metabolic Activation | Result | Reference |

| BlueScreen Assay | Human-derived cells | With and Without | Negative | |

| In Vitro Micronucleus Test | Not specified | Not specified | Non-clastogenic |

Signaling Pathways in Palmitic Acid-Induced Toxicity

Excess palmitic acid can enter non-oxidative metabolic pathways, leading to the activation of several signaling cascades that contribute to its toxic effects. Key pathways implicated include the activation of protein kinase C (PKC), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK) signaling, which can lead to the production of pro-inflammatory cytokines. Palmitic acid has also been shown to inhibit the PI3K/AKT survival pathway and enhance TNF-α-mediated apoptosis.

Caption: Signaling pathways activated by excess palmitic acid leading to cellular toxicity.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the search results. However, the general methodologies for key assays can be outlined.

5.1. Cytotoxicity Assay (General)

A common method to assess cytotoxicity is the MTT assay.

-

Cell Culture: Cells (e.g., HepG2, human leukemic cells) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of palmitic acid for a specified duration (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

References

Methodological & Application

Quantitative Analysis of Palmitoyllactic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoyllactic acid (PLA) is an ester formed from the condensation of palmitic acid, a common saturated fatty acid, and lactic acid. As a lipophilic molecule, it may play roles in various physiological and pathological processes. Fatty acid derivatives are known to act as signaling molecules, influencing cellular processes such as inflammation, metabolism, and intercellular communication. Accurate and sensitive quantification of this compound in biological samples is therefore crucial for understanding its potential as a biomarker or therapeutic agent.

This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is necessary to improve its chromatographic properties. This protocol employs a silylation-based derivatization to enhance volatility and thermal stability, enabling robust and reproducible analysis.

Data Presentation

Quantitative analysis of this compound is achieved by monitoring specific ions generated in the mass spectrometer. The table below summarizes the key parameters for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound.

| Parameter | Value | Reference |

| Analyte | This compound (TMS derivative) | |

| Molecular Formula (underivatized) | C₁₉H₃₆O₄ | [1] |

| Molecular Weight (underivatized) | 328.5 g/mol | [1] |

| Derivatization Reagent | BSTFA + 1% TMCS | [2] |

| Mass Spectrometry (Electron Impact Ionization) | ||

| Precursor Ion (negative mode, [M-H]⁻) | 327.254 m/z | [1] |

| Characteristic Fragment Ions (TMS derivative) | m/z to be determined empirically | |

| Characteristic Fragment Ions (underivatized, in-silico negative mode) | 255.233, 89.024, 71.014 | [1] |

| Chromatography | ||

| Typical Retention Time | To be determined empirically | |

| Limit of Detection (LOD) | To be determined empirically | |

| Limit of Quantification (LOQ) | To be determined empirically |

Experimental Protocols

This section details the methodology for sample preparation, derivatization, and GC-MS analysis of this compound from a plasma sample.

1. Materials and Reagents

-

This compound standard (purity ≥98%)

-

Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled this compound

-

Plasma samples (stored at -80°C)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (anhydrous)

-

Sodium sulfate (anhydrous)

-

Glass vials with PTFE-lined caps

-

Nitrogen gas evaporator

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

2. Sample Preparation: Lipid Extraction

This protocol is adapted from standard lipid extraction procedures.

-

Thaw plasma samples on ice.

-

To a 2 mL glass vial, add 100 µL of plasma.

-

Add 10 µL of the internal standard solution (e.g., 10 µg/mL heptadecanoic acid in methanol).

-

Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer to a new glass vial using a Pasteur pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

3. Derivatization: Silylation

This compound contains both a carboxyl and a hydroxyl group, both of which will be derivatized by silylation to increase volatility for GC analysis.

-

To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block.

-

After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, the sample can be reconstituted in 100 µL of hexane prior to injection.

4. GC-MS Instrumentation and Conditions

The following are typical starting parameters for GC-MS analysis and may require optimization for specific instrumentation.

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

-

Injector: Splitless mode

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 15°C/min to 250°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode:

-

Full Scan: m/z 50-500 for initial identification.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of the derivatized this compound and the internal standard.

-

Visualizations

Caption: Workflow for the GC-MS analysis of this compound.

Caption: Potential signaling pathway modulated by fatty acid derivatives.

References

"HPLC methods for Palmitoyllactic acid quantification"

An increasing interest in the biological roles of fatty acid esters of hydroxy acids has necessitated the development of robust analytical methods for their precise and reliable quantification. Palmitoyllactic acid, a lipoamino acid, is one such molecule of interest. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), catering to researchers, scientists, and professionals in drug development.

Introduction to this compound Quantification

This compound is an ester formed from palmitic acid, a common saturated fatty acid, and lactic acid. Its amphiphilic nature presents unique challenges for quantification. Direct analysis can be hampered by its lack of a strong chromophore, making UV detection less sensitive. Furthermore, its similarity to other endogenous lipids can lead to matrix interference. To address these challenges, several HPLC-based strategies can be employed, including direct detection by UV or mass spectrometry, and derivatization to enhance detectability. This note details two primary HPLC approaches: a direct Reverse-Phase HPLC with UV detection and a more sensitive method involving pre-column derivatization. Additionally, considerations for a highly specific HPLC-Mass Spectrometry (MS) method are discussed.

Method 1: Direct Quantification by Reverse-Phase HPLC with UV Detection

This method is suitable for samples where this compound is present at relatively high concentrations and offers a straightforward approach without the need for derivatization. The principle relies on the detection of the carboxyl group's absorbance at a low UV wavelength.

Experimental Protocol

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Extraction: For biological samples, a liquid-liquid extraction is recommended.

-

To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

-

Vortex vigorously for 1 minute.

-